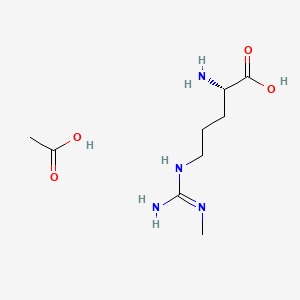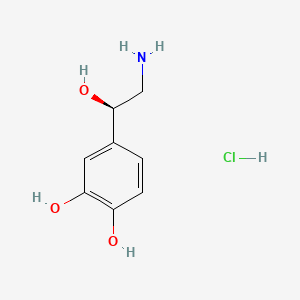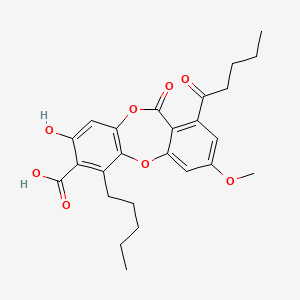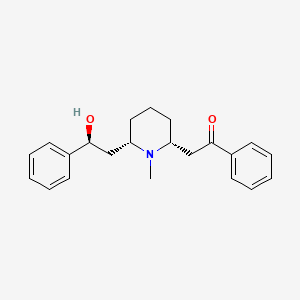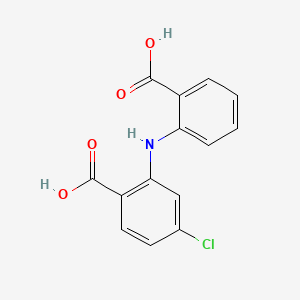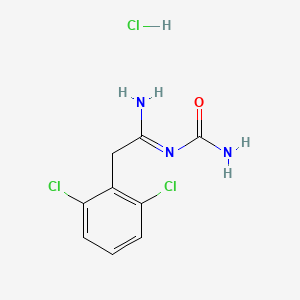
N-Carbamoyl-2-(2,6-dichlorophenyl)acetamidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-Carbamoyl-2-(2,6-dichlorophenyl)acetamidine hydrochloride involves the reaction of 2,6-dichlorobenzylamine with cyanamide under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
N-Carbamoyl-2-(2,6-dichlorophenyl)acetamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-Carbamoyl-2-(2,6-dichlorophenyl)acetamidine hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of various chemical reactions and to develop new synthetic methodologies.
Biology: The compound is used in biological studies to understand its effects on different biological systems, particularly its tremorogenic properties.
Mechanism of Action
The mechanism of action of N-Carbamoyl-2-(2,6-dichlorophenyl)acetamidine hydrochloride involves its interaction with dopaminergic pathways. The compound produces tremors by affecting the central dopaminergic system, and its effects can be antagonized by dopamine receptor agonists such as L-dopa and apomorphine . The tremorogenic action is believed to arise from an area rostral to the inferior colliculi, and it involves dopaminergic pathways .
Comparison with Similar Compounds
N-Carbamoyl-2-(2,6-dichlorophenyl)acetamidine hydrochloride is compared with other tremorogenic agents such as oxotremorine. Unlike oxotremorine, LON-954 does not produce akinesia, muscle rigidity, antinociceptive activity, parasympathomimetic effects, or marked hypothermia . This makes it a more specific compound for studying tremors and detecting anti-Parkinson drugs. Similar compounds include other benzylimidoylurea derivatives, which also exhibit tremorogenic properties .
Properties
CAS No. |
63504-15-4 |
|---|---|
Molecular Formula |
C9H10Cl3N3O |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
[2-(2,6-dichlorophenyl)ethanimidoyl]urea;hydrochloride |
InChI |
InChI=1S/C9H9Cl2N3O.ClH/c10-6-2-1-3-7(11)5(6)4-8(12)14-9(13)15;/h1-3H,4H2,(H4,12,13,14,15);1H |
InChI Key |
AIROWKHOMTWHBV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)CC(=NC(=O)N)N)Cl.Cl |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)C/C(=N/C(=O)N)/N)Cl.Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=N)NC(=O)N)Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LON 954 N-carbamoyl-2-(2,6-dichlorophenyl)acetamidine hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


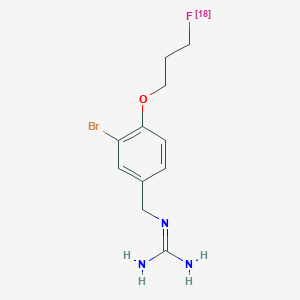
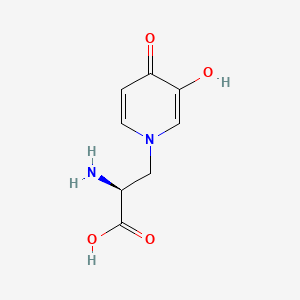
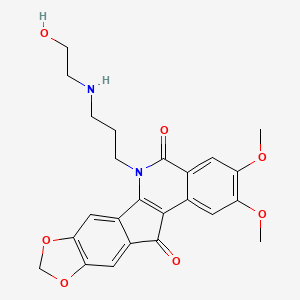
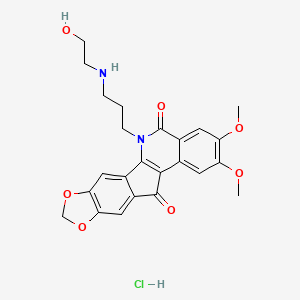
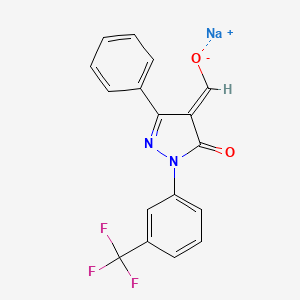
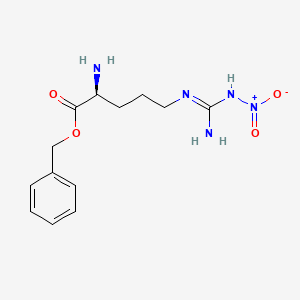
![(2R,3R,4S,5R,6R)-2-[[(10S,13R,14R,17S)-14-amino-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B1674977.png)

![Methyl (3S,8R,9S,10S,13R,14S,17S)-14-amino-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-17-carboxylate;hydrochloride](/img/structure/B1674979.png)
